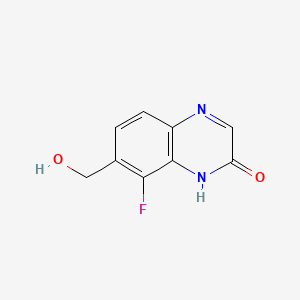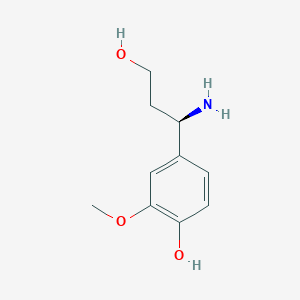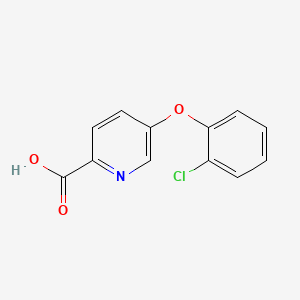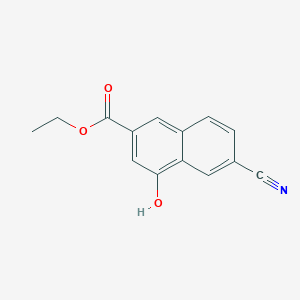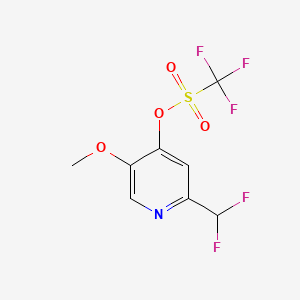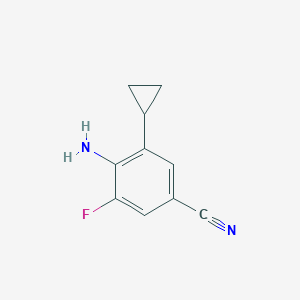![molecular formula C11H11N3O4 B13921766 Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)
Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot procedure for the synthesis of pyrazole-5-carboxylates involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and acetonitrile as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-b]pyridines: These compounds have a different arrangement of nitrogen atoms in the ring system, leading to different chemical and biological properties.
Pyrazolo[5,1-c]-1,2,4-triazines: These compounds have an additional nitrogen atom in the ring system, which can affect their reactivity and biological activity.
The uniqueness of methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate lies in its specific substitution pattern and the presence of both aminocarbonyl and methoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11N3O4 |
|---|---|
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H11N3O4/c1-17-9-4-6(11(16)18-2)3-7-5-8(10(12)15)13-14(7)9/h3-5H,1-2H3,(H2,12,15) |
Clave InChI |
KRMMHQBNCDYRLA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=CC(=NN21)C(=O)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



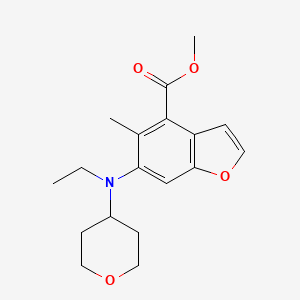
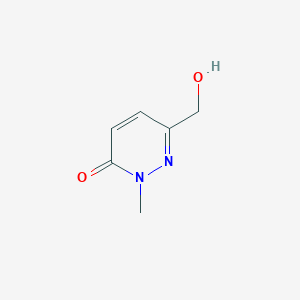
![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)

